Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride
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Overview
Description
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetamide group, a dimethylphenyl group, and a methylpropylamino group, all combined with a monohydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride typically involves the reaction of 2,6-dimethylaniline with isobutylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: In biological research, it is used to study enzyme interactions and protein binding due to its unique structure.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-, monohydrochloride
- Acetamide, N-(2,6-dimethylphenyl)-2-(propylamino)-, monohydrochloride
Comparison: Compared to its similar compounds, Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride is unique due to the presence of the methylpropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specific research and industrial applications.
Properties
CAS No. |
50295-21-1 |
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Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
InChI Key |
ZIHDTMKKCXWIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
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